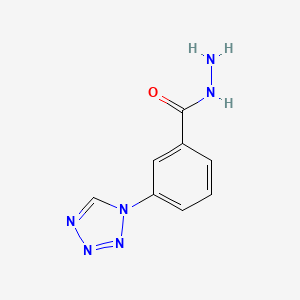![molecular formula C11H16N2O5S B1335627 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2](/img/structure/B1335627.png)
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group and a hydroxyethylamino group attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative as the starting material.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.
Introduction of Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via a nucleophilic substitution reaction using 2-aminoethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the sulfonation and nucleophilic substitution reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation Products: Oxidation of the hydroxyethylamino group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction of the sulfonamide group can yield primary or secondary amines.
Substitution Products: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
科学研究应用
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in biological studies to investigate its effects on various biological pathways and targets.
作用机制
The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, potentially influencing processes such as cell signaling, metabolism, or gene expression.
相似化合物的比较
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-(Methylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid or 5-(Dimethylsulfamoyl)-2-[(2-aminoethyl)amino]benzoic acid.
Uniqueness: The presence of both the dimethylsulfamoyl and hydroxyethylamino groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other similar compounds.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSSPCTEKRTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407000 |
Source


|
| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-32-2 |
Source


|
| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

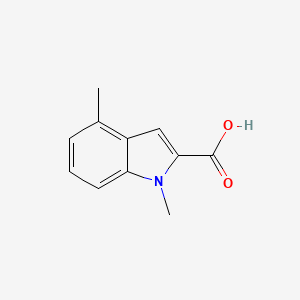
![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)
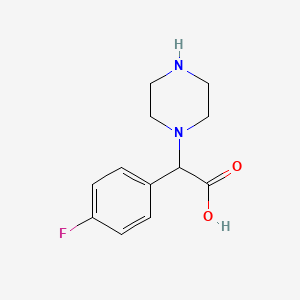
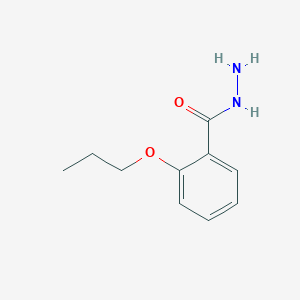
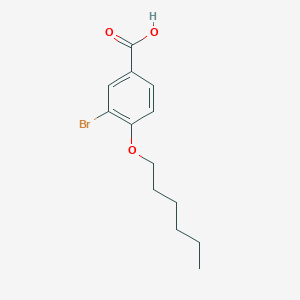
![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)
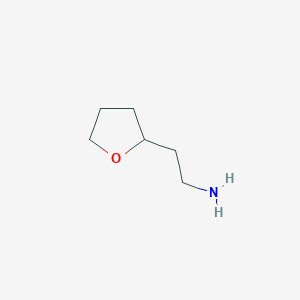
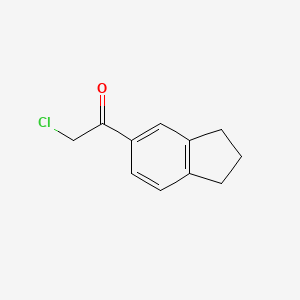
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)
![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)
